Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, which include potential applications in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
- IUPAC Name : Ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
- CAS Number : 1199215-94-5
- Purity : Typically around 95% .
Biological Activity Overview
This compound exhibits a range of biological activities that make it a subject of interest in various fields of research:
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole compounds have been shown to possess activity against various bacteria and fungi. Specific studies have highlighted the effectiveness of thiazole derivatives in inhibiting the growth of pathogenic microorganisms .
Anticancer Potential
The anticancer properties of thiazole derivatives, including this compound, have been explored in several studies. The compound's structure allows for interaction with cancer cell lines, potentially leading to apoptosis (programmed cell death). For example, similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549 .
Table 1: Cytotoxicity Data of Thiazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 12.50 | Induces apoptosis |
Compound B | A549 | 26.00 | Inhibits cell proliferation |
Ethyl Thiazole | HepG2 | 14.31 | Disrupts microtubule formation |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. The thiazole ring structure may facilitate binding to enzymes or receptors involved in cell signaling pathways related to cancer progression and microbial resistance.
Case Studies
Several case studies have documented the effects of thiazole-based compounds on cancer cells:
- Study on MCF7 Cells : A study evaluated the effects of ethyl thiazole derivatives on MCF7 breast cancer cells, reporting an IC50 value of approximately 12.50 µM, indicating significant cytotoxicity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that thiazole derivatives inhibited bacterial growth effectively .
Properties
IUPAC Name |
ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGMQCCFHPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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